1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine
Description
1-[7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. Key structural elements include:
- Position 7: A 4-chlorophenyl substituent, which enhances lipophilicity and may influence receptor binding.
- Position 3: A carbonyl group linked to a 4-phenylpiperazine moiety. The piperazine ring contributes to solubility and pharmacokinetic properties, while the phenyl group provides steric bulk for target interactions.
- Scaffold significance: Pyrazolo[1,5-a]pyrimidines are known for their role in kinase inhibition and fluorescence properties due to conjugated π-systems .
Properties
IUPAC Name |
[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O/c24-18-8-6-17(7-9-18)21-10-11-25-22-20(16-26-29(21)22)23(30)28-14-12-27(13-15-28)19-4-2-1-3-5-19/h1-11,16H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYNCRXIPKYGPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C4N=CC=C(N4N=C3)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis: Pyrazolo[1,5-a]Pyrimidine Scaffold Construction
The pyrazolo[1,5-a]pyrimidine nucleus is typically synthesized via cyclocondensation reactions between aminopyrazoles and β-diketones or their equivalents. For 7-(4-chlorophenyl) substitution, a common strategy involves:
Step 1: Formation of 5-Amino-3-(4-chlorophenyl)-1H-pyrazole
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Reactants : 4-Chlorophenylacetonitrile and hydrazine hydrate.
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Mechanism : The nitrile group undergoes nucleophilic attack by hydrazine, followed by cyclization to form the pyrazole ring.
Step 2: Cyclocondensation with β-Ketoester
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Reactants : 5-Amino-3-(4-chlorophenyl)-1H-pyrazole and ethyl acetoacetate.
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Conditions : Phosphorus oxychloride (POCl₃) as both solvent and catalyst, heated to 110°C for 6–8 hours .
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Mechanism : POCl₃ facilitates the elimination of water and ethanol, driving the formation of the pyrimidine ring. The product is 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 1) | 72–85% | |
| Yield (Step 2) | 65–78% | |
| Purification Method | Column chromatography (SiO₂, hexane/EtOAc) |
Functionalization: Carboxylic Acid Derivatization
The ester group at position 3 of the pyrazolo[1,5-a]pyrimidine core must be converted to a reactive intermediate for coupling with 4-phenylpiperazine.
Step 3: Saponification of Ethyl Ester
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Reactants : 7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate and aqueous NaOH.
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Product : 7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
Step 4: Activation as Acyl Chloride
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Reactants : Carboxylic acid and thionyl chloride (SOCl₂).
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Conditions : Reflux in anhydrous dichloromethane (DCM, 40°C, 2 hours) .
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Mechanism : SOCl₂ converts the -COOH group to -COCl, enabling nucleophilic acyl substitution.
Key Data :
Coupling with 4-Phenylpiperazine
The final step involves forming the amide bond between the acyl chloride and 4-phenylpiperazine.
Step 5: Amide Bond Formation
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Reactants : 7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride and 4-phenylpiperazine.
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Conditions :
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Mechanism : The base scavenges HCl, shifting equilibrium toward amide formation.
Alternative Method :
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Coupling Reagents : Use of HATU or EDCI/HOBt in DMF at 0–5°C .
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Advantages : Higher selectivity and reduced side reactions compared to acyl chloride route.
Key Data :
Purification and Characterization
Purification :
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Technique : Flash chromatography (SiO₂, gradient elution with hexane/EtOAc → DCM/methanol).
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Crystallization : Recrystallization from ethanol/water (1:1) yields needle-like crystals .
Characterization :
-
Spectroscopy :
Optimization Challenges and Solutions
Challenge 1: Low Coupling Efficiency
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Cause : Steric hindrance from the 4-chlorophenyl group.
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Solution : Use of bulky coupling agents (e.g., HATU) or elevated temperatures (50°C) .
Challenge 2: Byproduct Formation During Cyclocondensation
Scalability and Industrial Considerations
Batch Size : Lab-scale syntheses (1–10 g) report consistent yields, but scaling to >100 g requires:
Chemical Reactions Analysis
1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Scientific Research Applications
Synthesis of Pyrazolo[1,5-a]pyrimidines
The synthesis of pyrazolo[1,5-a]pyrimidines, including the target compound, typically involves reactions between 3-aminopyrazoles and various electrophilic partners. Recent advancements have introduced efficient synthetic routes that allow for the generation of diverse derivatives with high yields. For instance, a recent study highlighted a method using α-azidochalcones and 3-aminopyrazoles that produced a library of fully substituted 6-amino-pyrazolo[1,5-a]pyrimidines with yields ranging from 65% to 92% .
Anticancer Properties
Pyrazolo[1,5-a]pyrimidines have shown significant anticancer potential. The compound has been evaluated for its ability to inhibit various cancer cell lines. Studies have indicated that derivatives of this scaffold can act as selective protein inhibitors, targeting specific pathways involved in tumor growth and proliferation .
Enzyme Inhibition
One of the notable applications of this compound is its role as an enzyme inhibitor. It has been reported to exhibit potent inhibitory activity against α-glucosidase, with IC50 values significantly lower than those of standard inhibitors like acarbose . This suggests potential applications in managing diabetes by controlling blood sugar levels through carbohydrate metabolism inhibition.
Antiviral Activity
Research has also demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can function as antiviral agents. Specifically, compounds within this class have been identified as inhibitors of Hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp), showcasing their potential in antiviral therapy . The structural modifications present in the compound may enhance its efficacy against viral infections.
Therapeutic Potential
The therapeutic implications of 1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine extend beyond cancer and viral infections. The compound's ability to interact with various biological targets positions it as a candidate for developing treatments for conditions such as anxiety and insomnia due to its structural similarity to known anxiolytic and hypnotic agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine involves its interaction with specific molecular targets. It acts as a kinase inhibitor, interfering with the phosphorylation processes essential for cell signaling and growth. This inhibition can lead to the suppression of tumor cell proliferation and other therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C₂₄H₂₀ClN₅O.
Key Observations :
- Halogen Substitutions: The 4-chlorophenyl group in the target compound and 18r () improves metabolic stability compared to non-halogenated analogs .
- Optical Properties: Amino groups at C7 () enhance fluorescence intensity compared to aryl-substituted derivatives like the target compound .
Mechanistic Insights :
- The target compound’s 4-phenylpiperazine group enables distinct hydrophobic interactions in kinase binding pockets, differing from 3,5-diarylpyridines’ hinge orientation .
- Carboxamide derivatives (e.g., 18r) show superior antitumor activity compared to ester or nitrile analogs, likely due to hydrogen-bonding capabilities .
Biological Activity
1-[7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-4-phenylpiperazine is a compound of significant interest in medicinal chemistry due to its promising biological activities, particularly in the context of cancer treatment and antiviral applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₈ClN₃O₂
- Molecular Weight : 273.675 g/mol
- CAS Number : 861410-46-0
The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the 4-chlorophenyl group enhances its biological activity by increasing lipophilicity and potentially improving binding affinity to target proteins.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation and survival. It has shown efficacy as a dual inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), which are critical pathways in tumor growth and angiogenesis.
Table 1: Inhibition Potency Against EGFR and VEGFR2
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| This compound | EGFR | 0.46 |
| This compound | VEGFR2 | 0.39 |
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity across various cancer cell lines. In vitro assays have indicated that it induces apoptosis and inhibits cell migration, making it a potential candidate for cancer therapy.
Case Study: MCF-7 Breast Cancer Model
In a study conducted on the MCF-7 breast cancer cell line, the compound was shown to:
- Inhibit tumor growth significantly.
- Induce apoptosis through activation of caspases.
- Suppress cell cycle progression , leading to DNA fragmentation.
Antiviral Activity
Beyond its antitumor properties, this compound has also been investigated for its antiviral potential, particularly against hepatitis C virus (HCV). The mechanism involves the inhibition of HCV replication through interference with viral polymerase activity.
Table 2: Antiviral Efficacy Against HCV
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| This compound | HCV Polymerase | 12.50 |
Q & A
Basic: What are the common synthetic routes for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?
The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclization reactions of 5-aminopyrazole derivatives. A key method involves reacting hydrazine hydrate with enamines under controlled conditions to yield cyanopyrazoles or aminopyrazoles, which are subsequently cyclized with β-keto esters or aldehydes . For example, highlights the use of hydrazine hydrate with enamines to generate intermediates, which are then converted into pyrazolo[1,5-a]pyrimidines. Position 7 functionalization (e.g., introducing 4-chlorophenyl) is achieved via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
Basic: What spectroscopic methods are used to characterize this compound and its intermediates?
Structural characterization relies on 1H/13C NMR , IR , and mass spectrometry . For instance:
- 1H NMR in CDCl₃ or DMSO-d₆ identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm for pyrazolo[1,5-a]pyrimidine) .
- 13C NMR confirms carbonyl (C=O) signals near 165–170 ppm and aromatic carbons .
- IR detects stretching vibrations for carbonyl groups (~1680 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
- Elemental analysis validates purity and molecular formula (e.g., C21H16ClN7Al in ).
Advanced: How can reaction conditions be optimized to improve yields when introducing substituents at position 7?
Yields depend on solvent polarity, temperature, and catalyst selection. reports lower yields (62–68%) for 7-substituted derivatives under reflux in pyridine, while demonstrates improved yields (65%) using acetonitrile and triethylamine at 60°C. Key strategies:
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling reactions for aryl substituents .
- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates .
- Temperature control : Lower temperatures (0–25°C) minimize side reactions during cyclization .
Advanced: How do electron-withdrawing groups (e.g., 4-chlorophenyl) at position 7 influence biological activity?
The 4-chlorophenyl group enhances lipophilicity and target binding via hydrophobic interactions. shows pyrazolo[1,5-a]pyrimidine derivatives with chlorophenyl substituents exhibit antitumor activity (IC₅₀ = 2.70–4.90 µM against HEPG2 cells). Computational studies ( ) suggest electron-withdrawing groups like Cl reduce electron density at the core, improving π-stacking with kinase active sites. Comparative assays in reveal that 4-chlorophenyl derivatives have higher inhibitory potency than non-halogenated analogs.
Advanced: What computational strategies are used to predict pharmacokinetic properties of derivatives?
- Molecular docking : Evaluates binding affinity to targets (e.g., PI3Kδ in ).
- QSAR models : Correlate substituent effects (e.g., fluorine introduction) with solubility and bioavailability .
- ADMET prediction : Tools like SwissADME assess parameters like GI absorption and BBB penetration . For example, fluorine substitution in improved metabolic stability by reducing CYP450 interactions.
Advanced: How can researchers reconcile discrepancies in reported synthetic yields for similar compounds?
Yield variations arise from differences in reaction scale , purification methods , and catalyst loading . For example:
- reports 62–68% yields for 7-arylazo derivatives using column chromatography, while achieves 65% yields via flash chromatography with gradient elution.
- Impurity profiling (HPLC or TLC) identifies side products, enabling optimization of stoichiometry (e.g., excess hydrazine in reduces byproducts).
Basic: What are the key challenges in scaling up the synthesis of this compound?
- Intermediate stability : Aminopyrazoles () are moisture-sensitive, requiring inert atmospheres.
- Purification : High-polarity byproducts complicate isolation; silica gel chromatography or recrystallization (e.g., from ethanol/hexane) is critical .
- Regioselectivity : Competing reactions at positions 3 and 7 necessitate precise temperature control .
Advanced: How is in vitro biological activity evaluated for derivatives of this compound?
- Cell viability assays : MTT or SRB assays measure IC₅₀ values against cancer cell lines (e.g., HEPG2 in ).
- Enzyme inhibition : Fluorescence-based assays quantify inhibition of targets like carbonic anhydrase ( ) or kinases ( ).
- Apoptosis markers : Western blotting for caspase-3/7 activation confirms mechanistic pathways .
Basic: What role does the piperazine moiety play in the compound’s physicochemical properties?
The 4-phenylpiperazine group enhances water solubility via hydrogen bonding and conformational flexibility , improving membrane permeability. notes that piperazine derivatives often exhibit balanced logP values (~2.5–3.5), favoring oral bioavailability.
Advanced: How can researchers design derivatives to mitigate toxicity while retaining efficacy?
- Scaffold hopping : Replace the phenylpiperazine with bicyclic amines (e.g., morpholine) to reduce off-target effects .
- Prodrug strategies : Introduce hydrolyzable esters (e.g., methyl carbamate) to enhance solubility and reduce hepatic toxicity .
- Metabolic profiling : LC-MS/MS identifies toxic metabolites, guiding structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
